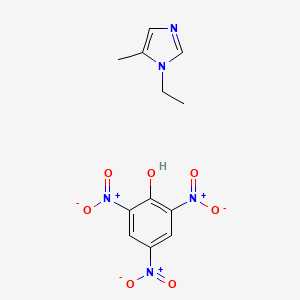![molecular formula C15H11I4NO3S B14590460 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine CAS No. 61458-35-3](/img/structure/B14590460.png)
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine is a synthetic compound that is structurally related to thyroxine, a hormone produced by the thyroid gland
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine typically involves multiple steps, starting from L-tyrosine. The process includes nitration, acetylation, esterification, and iodination reactions. One common synthetic route involves the following steps :
Nitration: L-tyrosine is nitrated to form 3,5-dinitro-L-tyrosine.
Acetylation: The nitro compound is acetylated to protect the amino group.
Esterification: The acetylated compound is esterified to form an ethyl ester.
Coupling: The ester is coupled with p-methoxyphenol to form a diphenylether.
Hydrogenation: The diphenylether is hydrogenated to form a diamine.
Iodination: The diamine undergoes iodination to introduce iodine atoms at specific positions.
Demethylation and Hydrolysis: The final steps involve demethylation and hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove iodine atoms or modify the sulfanyl group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .
科学研究应用
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry
作用机制
The mechanism of action of 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine involves its interaction with thyroid hormone receptors. The compound mimics the action of natural thyroid hormones, binding to these receptors and modulating gene expression. This interaction influences various metabolic processes, including protein synthesis, carbohydrate metabolism, and lipid metabolism .
相似化合物的比较
Similar Compounds
Levothyroxine: A synthetic form of thyroxine used to treat hypothyroidism.
Triiodothyronine (T3): Another thyroid hormone with three iodine atoms, known for its potent biological activity.
Dextrothyroxine: A synthetic isomer of thyroxine used to treat hyperlipidemia
Uniqueness
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine is unique due to the presence of a sulfanyl group, which is not found in natural thyroid hormones. This structural difference may confer distinct biological properties and potential therapeutic advantages .
属性
CAS 编号 |
61458-35-3 |
|---|---|
分子式 |
C15H11I4NO3S |
分子量 |
792.9 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenyl)sulfanyl-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO3S/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 |
InChI 键 |
DWKVYZXDUZUUKT-LBPRGKRZSA-N |
手性 SMILES |
C1=C(C=C(C(=C1I)SC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=C(C=C(C(=C1I)SC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)
methanone](/img/structure/B14590420.png)


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)


![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid](/img/structure/B14590468.png)

